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Compound of Interest

Compound Name: Pyraflufen-ethyl

Cat. No.: B041820

Introduction

Pyraflufen-ethyl is a phenylpyrazole herbicide that functions as a protoporphyrinogen oxidase
(PPO) inhibitor. Its efficacy in controlling a wide range of broadleaf weeds has made it a
significant tool in modern agriculture. For researchers, scientists, and professionals in drug and
pesticide development, a thorough understanding of its chemical properties is paramount. This
technical guide provides a centralized resource for the spectroscopic data of Pyraflufen-ethyl,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. The information is presented in a structured format to facilitate easy reference and
comparison. Detailed experimental protocols for acquiring such data are also outlined to assist
in the replication and validation of these findings.

Spectroscopic Data of Pyraflufen-ethyl

The following tables summarize the key spectroscopic data for Pyraflufen-ethyl.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIz

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b041820?utm_src=pdf-interest
https://www.benchchem.com/product/b041820?utm_src=pdf-body
https://www.benchchem.com/product/b041820?utm_src=pdf-body
https://www.benchchem.com/product/b041820?utm_src=pdf-body
https://www.benchchem.com/product/b041820?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
7.26 d 1H Aromatic CH
7.06 d 1H Aromatic CH
6.70 t 1H Aromatic CH
4.71 S 2H O-CHz2-C=0
4.27 q 2H O-CH2-CHs
3.83 S 3H N-CHs

1.29 t 3H O-CHz2-CHs

Table 1: *H NMR spectroscopic data for Pyraflufen-ethyl in CDCls.[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite a comprehensive search of available scientific literature, patents, and regulatory

documents, specific experimental 13C NMR data for Pyraflufen-ethyl could not be obtained.

Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Functional Group

3083, 3066 Aromatic C-H stretch

3010 - 2840 Aliphatic C-H stretch

1757 Ester C=0 stretch

1560 - 1430 Aromatic C=C stretch

1330 - 1200 C-F stretch

1195 - 1070 Ether and Ester C-O stretch

900 - 750 Aromatic C-H out-of-plane bend & C-ClI stretch

Table 2: Key IR absorption bands for Pyraflufen-ethyl.[1]
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Mass Spectrometry (MS)

Molecular Formula: C1sH13Cl2FsN204 Molecular Weight: 413.18 g/mol

miz Interpretation
413.0278 [M+H]*
384.9958 Fragment
338.9909 Fragment
304.0219 Fragment
288.9941 Fragment

Table 3: High-resolution mass spectrometry data for Pyraflufen-ethyl, showing the [M+H]* ion
and major fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of Pyraflufen-ethyl in 0.5-0.7 mL of
deuterated chloroform (CDCls). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o The chemical shifts are referenced to the residual solvent peak of CDCls (0 7.26 ppm).
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of
13C_

o The chemical shifts are referenced to the solvent peak of CDCls (& 77.16 ppm).

o Data Processing: Process the raw data using appropriate software by applying Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the 1H
NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples like Pyraflufen-ethyl, the Attenuated Total
Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample
directly onto the ATR crystal.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.
o Collect the sample spectrum.

o Typically, data is collected over a range of 4000-400 cm~* with a resolution of 4 cm~*. Co-
add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum. Identify and label the major
absorption bands.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of Pyraflufen-ethyl (e.g., 1-10 pg/mL) in a
suitable solvent such as acetonitrile or methanol.

e Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled with a liquid chromatography (LC) system (LC-MS).

e Chromatographic Separation (LC):
o Inject the sample onto a suitable reverse-phase column (e.g., C18).

o Use a gradient elution with mobile phases such as water and acetonitrile, both often
containing a small amount of formic acid to promote ionization.

o Mass Spectrometric Analysis (MS):

o lonize the sample using an appropriate technique, such as electrospray ionization (ESI) in
positive ion mode.

o Acquire mass spectra over a relevant m/z range (e.g., 100-600).

o For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the
precursor ion (e.g., m/z 413) and fragmenting it to observe the product ions.

» Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the
molecular ion and identify the fragmentation pattern.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Pyraflufen-ethyl: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041820#spectroscopic-data-nmr-ir-ms-of-pyraflufen-
ethyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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